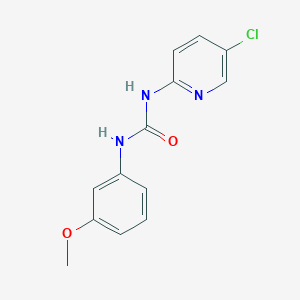
1-(5-Chloropyridin-2-yl)-3-(3-methoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Chloropyridin-2-yl)-3-(3-methoxyphenyl)urea is a chemical compound that belongs to the class of urea derivatives It is characterized by the presence of a chloropyridine ring and a methoxyphenyl group, which contribute to its unique chemical properties
Métodos De Preparación
The synthesis of 1-(5-Chloropyridin-2-yl)-3-(3-methoxyphenyl)urea typically involves the reaction of 5-chloropyridine-2-amine with 3-methoxyphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the urea linkage. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve high yields and purity of the final product.
Análisis De Reacciones Químicas
1-(5-Chloropyridin-2-yl)-3-(3-methoxyphenyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms, potentially altering its chemical and biological properties.
Substitution: The chloropyridine ring can undergo substitution reactions with various nucleophiles, leading to the formation of substituted derivatives. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
1-(5-Chloropyridin-2-yl)-3-(3-methoxyphenyl)urea has found applications in several scientific research areas:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-(5-Chloropyridin-2-yl)-3-(3-methoxyphenyl)urea involves its interaction with specific molecular targets and pathways. The chloropyridine and methoxyphenyl groups play a crucial role in its binding affinity and selectivity towards these targets. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
1-(5-Chloropyridin-2-yl)-3-(3-methoxyphenyl)urea can be compared with other similar compounds, such as:
1-(5-Chloropyridin-2-yl)-3-phenylurea: Lacks the methoxy group, which may affect its chemical and biological properties.
1-(5-Chloropyridin-2-yl)-3-(4-methoxyphenyl)urea: The position of the methoxy group is different, potentially leading to variations in reactivity and activity.
1-(5-Bromopyridin-2-yl)-3-(3-methoxyphenyl)urea: The presence of a bromine atom instead of chlorine can influence its chemical behavior and interactions.
Propiedades
IUPAC Name |
1-(5-chloropyridin-2-yl)-3-(3-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O2/c1-19-11-4-2-3-10(7-11)16-13(18)17-12-6-5-9(14)8-15-12/h2-8H,1H3,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZTYGWYPXDGHKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-({2-[(4-acetylphenyl)amino]-2-oxoethyl}thio)-4,6-dimethylnicotinamide](/img/structure/B5300802.png)
![ethyl 5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5300810.png)
![N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-2-pyrrolidin-1-ylpropanamide](/img/structure/B5300815.png)
![N,N-diethyl-2-[1-(1-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5300817.png)
![5-{[(4-METHYLPENTYL)AMINO]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE](/img/structure/B5300823.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(5-methyl-1-benzofuran-2-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5300845.png)
![2-[3-(2-pyridinyl)-1-azetidinyl]-4-pyrimidinamine](/img/structure/B5300853.png)
![4-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}-N-ethyl-6-methyl-2-pyrimidinamine](/img/structure/B5300855.png)
![2-(3-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B5300858.png)

![1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B5300878.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[4-(oxolane-2-carbonyl)piperazin-1-yl]acetamide](/img/structure/B5300889.png)
![5-[(4-Fluorophenyl)sulfamoyl]-2-methoxybenzamide](/img/structure/B5300891.png)
![3-(allylthio)-6-[4-(methylthio)phenyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5300901.png)
